Cas no 2757833-67-1 (ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate)

ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate structure
2757833-67-1 structure
商品名:ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
CAS番号:2757833-67-1
MF:C11H18N4O2
メガワット:238.286221981049
CID:6602082
PubChem ID:165751578

ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
    • 2757833-67-1
    • EN300-37101857
    • インチ: 1S/C11H18N4O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h7-9H,2-6,12H2,1H3
    • InChIKey: KOYDKBWLLYXDML-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1=CN(C2CCC(CC2)N)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 238.14297583g/mol
  • どういたいしつりょう: 238.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 83Ų

ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101857-0.05g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
0.05g
$983.0 2025-03-18
Enamine
EN300-37101857-2.5g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
2.5g
$2295.0 2025-03-18
Enamine
EN300-37101857-1.0g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
1.0g
$1172.0 2025-03-18
Enamine
EN300-37101857-0.25g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
0.25g
$1078.0 2025-03-18
Enamine
EN300-37101857-0.1g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
0.1g
$1031.0 2025-03-18
Enamine
EN300-37101857-5.0g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
5.0g
$3396.0 2025-03-18
Enamine
EN300-37101857-0.5g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
0.5g
$1124.0 2025-03-18
Enamine
EN300-37101857-10.0g
ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
2757833-67-1 95.0%
10.0g
$5037.0 2025-03-18

ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate 関連文献

ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Ethyl 1-[(1s,4s)-4-Aminocyclohexyl]-1H-1,2,3-Triazole-4-Carboxylate (CAS No. 2757833-67-1): A Comprehensive Overview

In the rapidly evolving field of pharmaceutical and chemical research, ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 2757833-67-1) has emerged as a compound of significant interest. This molecule, characterized by its unique triazole and cyclohexyl structural motifs, is gaining attention for its potential applications in drug discovery, material science, and biocatalysis. Researchers and industry professionals are increasingly exploring its synthesis, properties, and utility, driven by the growing demand for novel bioactive compounds and functional materials.

The CAS No. 2757833-67-1 identifier is critical for accurate database searches and regulatory compliance, ensuring precise identification in scientific literature and commercial transactions. The compound's systematic name, ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate, highlights its 1,2,3-triazole core, a heterocyclic scaffold renowned for its stability and versatility in medicinal chemistry. The aminocyclohexyl moiety further enhances its potential as a building block for chiral ligands or pharmacophores, aligning with current trends in asymmetric synthesis and targeted drug design.

Recent advancements in click chemistry have reignited interest in 1,2,3-triazole derivatives, with ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate being no exception. Its synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its efficiency and modularity. This aligns with the broader scientific community's focus on green chemistry and atom-economical processes, as researchers seek sustainable methods to access complex molecular architectures.

From a pharmacological perspective, the aminocyclohexyl group in CAS No. 2757833-67-1 offers intriguing possibilities. Cyclohexylamines are frequently employed in the design of CNS-active compounds, prompting investigations into this derivative's potential bioactivity. While specific therapeutic applications remain under exploration, its structural features suggest relevance in kinase inhibition or GPCR modulation, areas of high interest in oncological and neurological drug development.

In material science, the ethyl carboxylate functionality of this compound provides a handle for further derivatization, enabling its incorporation into polymers or supramolecular assemblies. This adaptability resonates with the rising demand for smart materials and functional coatings, where tailored molecular components can impart desired physicochemical properties. The compound's potential role in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is also worth noting, given the surge in porous material research for gas storage and separation technologies.

Analytical characterization of ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis, reflecting standard practices in modern organic chemistry. These methods ensure batch-to-batch consistency, a crucial consideration for both research and potential scale-up endeavors. The compound's chiral purity, dictated by the (1s,4s)-aminocyclohexyl configuration, may be verified via chiral HPLC or optical rotation measurements, addressing the pharmaceutical industry's stringent enantiomeric purity requirements.

As the scientific community continues to explore CAS No. 2757833-67-1, questions regarding its solubility profile, stability under various conditions, and derivatization pathways remain active areas of investigation. These inquiries mirror broader trends in chemical research, where understanding structure-property relationships is paramount for translating molecular designs into practical applications. The compound's compatibility with bioconjugation strategies also presents opportunities, particularly in the burgeoning field of antibody-drug conjugates (ADCs) and diagnostic probes.

Looking ahead, ethyl 1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate exemplifies the intersection of fundamental chemistry and applied science. Its study contributes to the expanding toolkit of heterocyclic compounds while addressing contemporary challenges in molecular design and functional material development. As research progresses, this compound may well find its niche among the next generation of specialty chemicals driving innovation across multiple scientific disciplines.

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